1-Cyclopentyl-4-[ethyl(propan-2-yl)amino]-1-phenylbut-2-yn-1-ol
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Overview
Description
1-Cyclopentyl-4-[ethyl(propan-2-yl)amino]-1-phenylbut-2-yn-1-ol is a complex organic compound with the molecular formula C20H29NO This compound is characterized by its cyclopentyl, ethyl-isopropyl-amino, phenyl, and but-2-yn-1-ol functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopentyl-4-[ethyl(propan-2-yl)amino]-1-phenylbut-2-yn-1-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Cyclopentyl Group: The cyclopentyl group can be introduced through a cyclization reaction of a suitable precursor.
Addition of the Ethyl-Isopropyl-Amino Group:
Attachment of the Phenyl Group: The phenyl group can be attached via Friedel-Crafts alkylation or acylation reactions.
Formation of the But-2-yn-1-ol Group: The final step involves the formation of the but-2-yn-1-ol group through alkyne addition reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopentyl-4-[ethyl(propan-2-yl)amino]-1-phenylbut-2-yn-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
1-Cyclopentyl-4-[ethyl(propan-2-yl)amino]-1-phenylbut-2-yn-1-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-4-[ethyl(propan-2-yl)amino]-1-phenylbut-2-yn-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-Cyclopentyl-4-(methyl-isopropyl-amino)-1-phenyl-but-2-yn-1-ol
- 1-Cyclopentyl-4-(ethyl-methyl-amino)-1-phenyl-but-2-yn-1-ol
- 1-Cyclopentyl-4-(ethyl-isopropyl-amino)-1-phenyl-but-2-yn-2-ol
Uniqueness
1-Cyclopentyl-4-[ethyl(propan-2-yl)amino]-1-phenylbut-2-yn-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
CAS No. |
24836-75-7 |
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Molecular Formula |
C20H29NO |
Molecular Weight |
299.4g/mol |
IUPAC Name |
1-cyclopentyl-4-[ethyl(propan-2-yl)amino]-1-phenylbut-2-yn-1-ol |
InChI |
InChI=1S/C20H29NO/c1-4-21(17(2)3)16-10-15-20(22,19-13-8-9-14-19)18-11-6-5-7-12-18/h5-7,11-12,17,19,22H,4,8-9,13-14,16H2,1-3H3 |
InChI Key |
HHZGJCGKVYNCPG-UHFFFAOYSA-N |
SMILES |
CCN(CC#CC(C1CCCC1)(C2=CC=CC=C2)O)C(C)C |
Canonical SMILES |
CCN(CC#CC(C1CCCC1)(C2=CC=CC=C2)O)C(C)C |
Origin of Product |
United States |
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